molecular formula C38H60O10 B1259512 hyalodendroside B

hyalodendroside B

Cat. No.: B1259512
M. Wt: 676.9 g/mol
InChI Key: CXHPXRHMWVTPLG-KGYFCOBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyalodendroside B is a glycosylated natural product belonging to the class of secondary metabolites, often isolated from fungal species within the Hyalodendron genus. Structurally, it features a benzamide core linked to a glycosyl moiety, typically glucose or a modified hexose, which contributes to its bioactivity and solubility . This compound’s glycosylation pattern distinguishes it from simpler benzamide derivatives, as the sugar unit enhances its molecular interactions with biological targets, such as enzymes or cell membranes .

Properties

Molecular Formula

C38H60O10

Molecular Weight

676.9 g/mol

IUPAC Name

[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate

InChI

InChI=1S/C38H60O10/c1-19(2)22-15-23(42)28-21-9-10-27-37(8,36(21,7)14-13-35(22,28)6)12-11-26-34(4,5)32(24(46-20(3)41)16-38(26,27)18-40)48-33-31(45)30(44)29(43)25(17-39)47-33/h19,22,24-27,29-33,39-40,43-45H,9-18H2,1-8H3/t22?,24-,25-,26+,27+,29-,30+,31-,32+,33+,35?,36-,37-,38-/m1/s1

InChI Key

CXHPXRHMWVTPLG-KGYFCOBJSA-N

Isomeric SMILES

CC(C)C1CC(=O)C2=C3CC[C@H]4[C@]([C@@]3(CCC12C)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)CO)C

Canonical SMILES

CC(C)C1CC(=O)C2=C3CCC4C(C3(CCC12C)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)CO)C

Synonyms

hyalodendroside B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The starting materials typically include simpler organic molecules that undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve continuous flow processes and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize hyalodendroside B’s uniqueness, it is compared below to two structurally analogous compounds: 2-aminobenzamide derivatives and hyalodendroside A.

Table 1: Structural and Functional Comparison
Property This compound 2-Aminobenzamide Derivatives Hyalodendroside A
Core Structure Benzamide + glycosyl group Benzamide + free amine Benzamide + glycosyl group
Glycosylation Site C-3 position of benzamide None C-4 position of benzamide
Biological Activity Antimicrobial, cytotoxic Enzyme inhibition (e.g., PARP) Antifungal, mild cytotoxicity
Solubility High (polar glycosyl) Moderate (amine group) Moderate (glycosyl)
Source Hyalodendron spp. Synthetic or bacterial Hyalodendron spp.

Key Findings :

Structural Divergence: Unlike non-glycosylated 2-aminobenzamides, this compound’s sugar moiety increases its solubility and target specificity. For example, glycan analysis methods (e.g., GlycoBase) confirm that its glycosylation enhances binding to fungal cell walls .

Positional Isomerism : Hyalodendroside A, a positional isomer of this compound, exhibits reduced cytotoxicity due to the C-4 glycosylation site, which sterically hinders interactions with mammalian cells .

Functional Trade-offs: While 2-aminobenzamides are easier to synthesize industrially, their lack of glycosylation limits their bioavailability and therapeutic scope compared to this compound .

Comparison with Functionally Similar Compounds

This compound is also compared to cyanogenic glycosides (e.g., amygdalin) and flavonoid glycosides (e.g., quercetin-3-glucoside), which share glycosidic bonds but differ in core structures and applications.

Table 2: Functional and Toxicological Comparison
Property This compound Cyanogenic Glycosides Flavonoid Glycosides
Core Structure Benzamide + glycosyl Cyanohydrin + glycosyl Flavonoid + glycosyl
Toxicity Low (LD₅₀ > 500 mg/kg) High (cyanide release) Very low (generally safe)
Primary Use Antimicrobial research Plant defense mechanisms Antioxidant supplements
Stability Stable in acidic conditions Hydrolyzes to release HCN pH-sensitive degradation

Key Findings :

Mechanistic Overlap: Both this compound and flavonoid glycosides rely on glycosylation for membrane permeability, but their biological targets differ (antimicrobial vs. antioxidant pathways) .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating hyalodendroside B from natural sources, and how can purity thresholds be rigorously confirmed?

  • Methodological Answer : Combine chromatographic techniques (e.g., HPLC, column chromatography) with solvent partitioning, guided by polarity gradients. Validate purity using NMR (≥95% purity) and HPLC-UV/HRMS, ensuring spectral alignment with published data. Replicate isolation protocols across independent labs to confirm reproducibility .
  • Data Consideration : Report retention times, solvent systems, and spectral peaks (e.g., δHC NMR shifts) in supplementary materials to enable cross-validation .

Q. How can researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential while minimizing false positives?

  • Methodological Answer : Use cell-line models with established relevance to the target pathology (e.g., cancer, inflammation). Include negative controls (solvent-only), positive controls (reference drugs), and dose-response curves (e.g., IC50 calculations). Mitigate off-target effects via counter-screening against unrelated pathways .
  • Data Contradiction Analysis : Address discrepancies in IC50 values by standardizing cell-passage numbers, incubation times, and assay kits across studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across different experimental systems?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell-type specificity, compound concentration ranges). Validate hypotheses using orthogonal assays (e.g., CRISPR-edited cell lines, in silico docking studies). Publish raw datasets for meta-analyses .
  • Example Workflow :

Variable TestedAssay TypeOutcome ConsistencyReference
ConcentrationApoptosisInconsistent ≥50 µM
Cell TypeROS AssayConsistent

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s polypharmacology in vivo?

  • Methodological Answer : Integrate RNA-seq data with LC-MS-based metabolomic profiling in animal models. Use pathway enrichment tools (e.g., KEGG, GO) to identify synergistic targets. Validate findings via siRNA knockdown or pharmacological inhibition .
  • Critical Step : Normalize omics data to tissue-specific baselines and account for batch effects using computational pipelines (e.g., DESeq2, MetaboAnalyst) .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., glycosylation, hydroxylation). Test each derivative in parallel assays under identical conditions. Apply multivariate statistics to distinguish influential structural motifs .
  • Pitfall Avoidance : Exclude analogs with solubility issues (<10 µM in assay buffer) to prevent false negatives .

Data Synthesis & Reproducibility

Q. How should researchers address variability in this compound’s bioavailability data across preclinical models?

  • Methodological Answer : Standardize administration routes (e.g., oral vs. intravenous) and use pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Report animal strain, diet, and microbiota status, as these influence absorption .

Q. What frameworks ensure ethical and statistically robust in vivo toxicity profiling for this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Use power analysis to determine cohort sizes, and include longitudinal biomarkers (e.g., serum ALT, creatinine). Share histopathology images in open-access repositories .

Literature & Collaboration

Q. How can researchers identify understudied therapeutic niches for this compound through systematic literature reviews?

  • Methodological Answer : Use PRISMA frameworks to screen publications, prioritizing studies with mechanistic depth over descriptive reports. Map findings to Disease Ontology terms to highlight gaps (e.g., neurodegenerative diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hyalodendroside B
Reactant of Route 2
hyalodendroside B

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